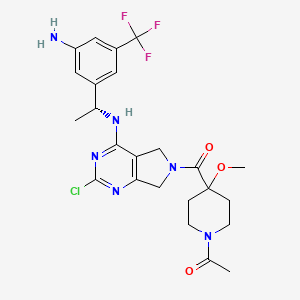

KRAS ligand 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28ClF3N6O3 |

|---|---|

Molecular Weight |

541.0 g/mol |

IUPAC Name |

1-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]ethanone |

InChI |

InChI=1S/C24H28ClF3N6O3/c1-13(15-8-16(24(26,27)28)10-17(29)9-15)30-20-18-11-34(12-19(18)31-22(25)32-20)21(36)23(37-3)4-6-33(7-5-23)14(2)35/h8-10,13H,4-7,11-12,29H2,1-3H3,(H,30,31,32)/t13-/m1/s1 |

InChI Key |

MUDCKDVOSZLIJH-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl |

Canonical SMILES |

CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of KRAS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. These mutations, most frequently occurring at codon 12, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket. However, recent breakthroughs in drug discovery have led to the development of inhibitors that specifically target the KRAS G12C mutation. This guide will provide an in-depth overview of the mechanism of action of these inhibitors, with a focus on the pioneering covalent inhibitors sotorasib (AMG 510) and adagrasib (MRTX849) as representative examples. While the user requested information on "KRAS ligand 4," this term does not correspond to a known specific agent in the scientific literature. Therefore, this guide will focus on these well-characterized KRAS G12C inhibitors to provide a comprehensive and technically detailed resource.

Core Mechanism of Action: Covalent Inhibition of KRAS G12C

Sotorasib and adagrasib are small molecule inhibitors that selectively and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[2][3] This covalent interaction is key to their mechanism of action and specificity.

The core mechanism can be summarized in the following steps:

-

GDP-State Specificity : KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. Sotorasib and adagrasib specifically bind to KRAS G12C when it is in the inactive, GDP-bound conformation.[2][3]

-

Covalent Bond Formation : The inhibitors form a covalent bond with the thiol group of the cysteine residue at position 12 of the KRAS G12C protein. This irreversible binding locks the protein in its inactive state.[2][3]

-

Inhibition of Nucleotide Exchange : By locking KRAS G12C in the GDP-bound state, these inhibitors prevent the exchange of GDP for GTP, a crucial step for KRAS activation.[4]

-

Suppression of Downstream Signaling : The inability of KRAS G12C to switch to its active GTP-bound form leads to the inhibition of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[2][3] This suppression of oncogenic signaling ultimately leads to the inhibition of cancer cell growth and proliferation.[2][3]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.

Caption: KRAS signaling pathway and the mechanism of covalent KRAS G12C inhibition.

Quantitative Data on KRAS G12C Inhibitors

The following tables summarize key quantitative data for sotorasib and adagrasib, demonstrating their potency and selectivity.

Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Sotorasib | Cell Viability | MIA PaCa-2 (KRAS G12C) | 34.1 | [5] |

| Sotorasib | Cell Viability | SW1463 (KRAS G12C) | 45.8 | [5] |

| Sotorasib | Cell Viability | LU65 (KRAS G12C) | 2560 | [5] |

| Sotorasib | Cell Viability | LU99 (KRAS G12C) | 22550 | [5] |

| Adagrasib | Cell Viability | KRAS G12C NSCLC cell lines | Range of IC50s | [6] |

| MRTX1133 | pERK Inhibition | AGS (KRAS G12D) | 2 | [2] |

| MRTX1133 | Cell Viability | AGS (KRAS G12D) | 6 | [1] |

| MRTX1133 | Nucleotide Exchange | KRAS G12D | 0.14 | [7] |

| AMG510 | Nucleotide Exchange | KRAS G12C | 8.88 | [7] |

Table 2: Binding Affinities of KRAS Inhibitors

| Compound | Target | Method | KD | Kb (M-1) | Reference |

| MRTX1133 | KRAS G12D | Estimated | 0.2 pM | [1] | |

| Sotorasib | HSA | Fluorescence Spectroscopy | 13.64 x 103 | [8] | |

| Adagrasib | HSA | Fluorescence Spectroscopy | 63.67 x 103 | [8] | |

| Adagrasib | KRAS (WT) | Surface Plasmon Resonance | 0.78 ± 0.05 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize KRAS inhibitors.

Biochemical KRAS Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein, often facilitated by the guanine nucleotide exchange factor (GEF) SOS1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MRTX1133 (MRTX-1133) | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. revvity.com [revvity.com]

- 5. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Synthesis of Novel KRAS Inhibitors

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, its high-frequency mutation in some of the most lethal cancers a grim hallmark of a challenging prognosis. However, recent breakthroughs in drug discovery have shattered this long-standing paradigm, ushering in a new era of targeted therapies. This technical guide provides an in-depth exploration of the discovery and synthesis of novel KRAS inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the core principles, methodologies, and data driving this therapeutic revolution.

The KRAS Signaling Cascade: A Central Hub in Cancer Pathogenesis

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating critical cellular processes such as proliferation, differentiation, and survival. In its active, GTP-bound state, KRAS engages with a multitude of downstream effector proteins, initiating signaling cascades that are vital for normal cell function. The three primary and most well-characterized downstream pathways are:

-

The RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and survival.

-

The PI3K-AKT-mTOR Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival.

-

The RalGDS-Ral Pathway: This pathway is involved in the regulation of the cytoskeleton, vesicular trafficking, and transcriptional regulation.

Oncogenic mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, driving uncontrolled cell growth and tumorigenesis.

The Advent of Direct KRAS Inhibitors: A Paradigm Shift

The discovery of a cryptic pocket, termed the switch-II pocket, on the surface of the KRAS G12C mutant protein was a pivotal moment. This pocket, accessible only in the inactive GDP-bound state, provided a foothold for the design of small molecules that could covalently bind to the mutant cysteine residue. This covalent modification traps KRAS G12C in its inactive state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.

This breakthrough led to the development of the first generation of KRAS G12C-specific inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), which have demonstrated significant clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[1][2][3][4][5][6][7]

Beyond the G12C mutation, efforts are now focused on developing inhibitors against other common KRAS mutations, such as G12D and G12V, as well as pan-KRAS inhibitors that can target multiple mutant forms of the protein.

Quantitative Comparison of Novel KRAS Inhibitors

The following tables summarize the preclinical and clinical data for several key KRAS inhibitors, providing a comparative overview of their potency and efficacy.

| Table 1: Preclinical Activity of KRAS Inhibitors | |||

| Inhibitor | Target | Mechanism | IC50 / Potency |

| Sotorasib (AMG 510) | KRAS G12C | Covalent | 0.004–0.032 µM in various cell lines[8] |

| Adagrasib (MRTX849) | KRAS G12C | Covalent | Nanomolar potency in KRAS G12C mutant cell lines[9] |

| Divarasib (GDC-6036) | KRAS G12C | Covalent | Sub-nanomolar median IC50; 5-20x more potent than sotorasib and adagrasib[10][11][12] |

| MRTX1133 | KRAS G12D | Non-covalent | IC50 < 2 nM (biochemical assay)[13][14] |

| BI-2493 | Pan-KRAS | Non-covalent | Potent antiproliferative activity in various KRAS mutant cell lines[15][16][17][18][19] |

| RMC-6236 (Daraxonrasib) | Pan-RAS (ON state) | Non-covalent | Effective in inhibiting growth of RAS-dependent tumor cells[20][21][22][23][24] |

| Table 2: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC | |||

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Sotorasib | CodeBreaK 100 (Phase 2) | 37.1%[1][3][4][25] | 6.8 months[1][25] |

| Sotorasib | CodeBreaK 100 (2-year follow-up) | 40.7% | - |

| Adagrasib | KRYSTAL-1 (Phase 2) | 43.0%[2][6][7] | 6.9 months[2][7] |

| Divarasib | Phase 1 | 53.4%[10][11] | 13.1 months[10][11] |

Experimental Protocols for KRAS Inhibitor Discovery and Characterization

A suite of biochemical and cell-based assays is employed to identify and characterize novel KRAS inhibitors. The following are detailed methodologies for key experiments.

KRAS Nucleotide Exchange Assay (HTRF-based)

Principle: This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein, which is a critical step in its activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.

Materials:

-

Recombinant KRAS protein (e.g., KRAS G12C)

-

BODIPY-labeled GDP

-

GTP

-

SOS1 (a guanine nucleotide exchange factor)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a solution of KRAS protein pre-loaded with BODIPY-GDP in assay buffer.

-

Dispense the KRAS-BODIPY-GDP complex into the wells of a 384-well plate.

-

Add the test compounds at various concentrations to the wells.

-

Initiate the nucleotide exchange reaction by adding a mixture of GTP and SOS1 to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Measure the HTRF signal on a compatible plate reader. A decrease in the HTRF signal indicates displacement of the BODIPY-GDP and inhibition of nucleotide exchange.

-

Calculate the IC50 values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of a compound to its target protein.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant KRAS protein

-

Test compounds

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize the recombinant KRAS protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Record the SPR sensorgrams, which show the change in response units over time, reflecting the binding and dissociation of the compound.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blot Analysis of KRAS Pathway Activation

Principle: This assay assesses the ability of a compound to inhibit the phosphorylation of downstream effectors of the KRAS signaling pathway, such as ERK, in cancer cell lines.

Materials:

-

KRAS-mutant cancer cell lines (e.g., NCI-H358 for KRAS G12C)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ERK and total ERK. A loading control like GAPDH should also be probed.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of ERK phosphorylation inhibition.

The Logic of Discovery and Synthesis: A Visualized Workflow

The journey from a biological hypothesis to a clinically approved drug is a complex, multi-stage process. The following diagram illustrates a typical workflow for the discovery and synthesis of novel KRAS inhibitors.

Synthetic Strategies for Novel KRAS Inhibitors

The chemical synthesis of KRAS inhibitors is a critical aspect of their development. The synthetic routes are often complex and require multi-step processes to construct the intricate molecular architectures required for potent and selective inhibition.

Synthesis of Adagrasib (MRTX849): A Case Study

The synthesis of adagrasib, a covalent KRAS G12C inhibitor, involves the construction of a tetrahydropyridopyrimidine core followed by the sequential introduction of key side chains. A concise, five-step, chromatography-free synthesis has been developed that proceeds in a 45% overall yield.[9][26][27][28][29] This improved route avoids the use of palladium catalysis and protecting group manipulations, making it more efficient for large-scale production.[26][27][29] The key steps involve two sequential SNAr reactions to introduce the chiral building blocks onto the core structure.[26][27][29]

General Strategies for Covalent Inhibitors

The design of covalent KRAS inhibitors typically involves the incorporation of a reactive electrophilic "warhead," such as an acrylamide group, which can form a covalent bond with the cysteine residue of the KRAS G12C mutant. The synthetic strategy focuses on attaching this warhead to a molecular scaffold that has a high binding affinity for the target protein.

Synthesis of Pan-KRAS and Non-covalent Inhibitors

The synthesis of pan-KRAS inhibitors like BI-2852 and MRTX1133 presents different challenges. For non-covalent inhibitors, the focus is on optimizing the non-covalent interactions with the target protein to achieve high potency and selectivity. The synthesis of MRTX1133, a KRAS G12D inhibitor, was achieved through extensive structure-based drug design.[13][14][30][31][32] To improve its oral bioavailability, prodrug strategies have been employed, masking certain functional groups to enhance absorption.[33][34][35]

Conclusion and Future Directions

The successful development of KRAS inhibitors represents a landmark achievement in oncology. The ability to directly target a once "undruggable" oncoprotein has opened up new therapeutic avenues for patients with KRAS-mutant cancers. The ongoing research and development in this field are focused on several key areas:

-

Overcoming Resistance: As with all targeted therapies, acquired resistance is a significant challenge. Understanding the mechanisms of resistance to current KRAS inhibitors is crucial for the development of next-generation therapies and combination strategies.

-

Targeting Other KRAS Mutants: While G12C inhibitors have been successful, the development of inhibitors for other prevalent mutations like G12D and G12V is a high priority.

-

Developing Pan-KRAS and Pan-RAS Inhibitors: Inhibitors that can target multiple KRAS mutants or even all RAS isoforms (pan-RAS) hold the promise of broader therapeutic applicability.

-

Combination Therapies: Exploring the synergistic effects of KRAS inhibitors with other targeted agents, chemotherapy, and immunotherapy is a key area of clinical investigation.

The continued innovation in the discovery and synthesis of novel KRAS inhibitors will undoubtedly lead to further improvements in the treatment of KRAS-driven cancers, offering hope for better outcomes for a large population of cancer patients.

References

- 1. CodeBreaK 100 Trial Results Demonstrate Sotorasib Conveys Clinical Benefit Across NSCLC Patient Subgroups [jhoponline.com]

- 2. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]

- 3. amgen.com [amgen.com]

- 4. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 5. KRYSTAL-1 Update Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 18. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]

- 19. researchgate.net [researchgate.net]

- 20. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 21. Revolution Medicines Announces Publication on the Discovery of and Translational Research for RMC-6236, an Investigational RAS(ON) Multi-Selective Tri-Complex Inhibitor Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]

- 22. Revolution Medicines Announces Publication on the Discovery of and Translational Research for RMC-6236, an Investigational RAS(ON) Multi-Selective Tri-Complex Inhibitor Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]

- 23. onclive.com [onclive.com]

- 24. moffitt.org [moffitt.org]

- 25. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C–Mutated NSCLC - Conference Correspondent [conference-correspondent.com]

- 26. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. aacrjournals.org [aacrjournals.org]

- 31. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Biology of KRAS G12C-Ligand Interactions

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the lack of well-defined binding pockets on its surface.[2] Activating mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[3][4][5] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation, particularly in NSCLC.[5][6] The presence of a reactive cysteine residue in the KRAS G12C mutant has enabled the development of a new class of targeted covalent inhibitors, heralding a new era in precision oncology.[1][7]

This guide provides a comprehensive overview of the structural biology of KRAS G12C-ligand interactions, intended for researchers, scientists, and drug development professionals. It covers the core signaling pathways, the structural basis of inhibition, quantitative binding data for key inhibitors, and detailed experimental protocols for characterizing these interactions.

KRAS G12C Signaling Pathway

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[8] This cycle is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of KRAS.[7] The G12C mutation impairs the ability of GAPs to bind and promote GTP hydrolysis, locking KRAS G12C in a constitutively active, GTP-bound state.[3] This leads to the persistent activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation and survival.[3][5][9]

Figure 1: Simplified KRAS G12C signaling pathway and point of inhibitor action.

Structural Basis of Covalent Inhibition

The breakthrough in targeting KRAS G12C came from the discovery of a cryptic pocket, known as the Switch-II pocket (S-IIP), which is present in the GDP-bound state of the protein.[2][8] Covalent inhibitors for KRAS G12C are designed with two key components: a molecular scaffold that non-covalently binds to the S-IIP and an electrophilic "warhead" (typically an acrylamide) that forms an irreversible covalent bond with the thiol group of the mutant Cysteine-12 residue.[1][10] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, preventing its reactivation by GEFs and thereby inhibiting downstream signaling.[1]

Key FDA-Approved KRAS G12C Inhibitors

Two covalent inhibitors targeting KRAS G12C have received FDA approval:

-

Sotorasib (AMG 510, Lumakras™): The first-in-class KRAS G12C inhibitor to gain accelerated FDA approval in May 2021 for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[11][12]

-

Adagrasib (MRTX849, Krazati™): Received accelerated FDA approval in December 2022 for adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[13][14] It was also approved in combination with cetuximab for previously treated KRAS G12C-mutated metastatic colorectal cancer.[13][15]

Quantitative Data for KRAS G12C Inhibitors

The following tables summarize key binding and clinical efficacy data for Sotorasib and Adagrasib.

Table 1: Biophysical and Biochemical Data

| Compound | Target | Assay | KD / Ki | kinact/Ki (M-1s-1) | Reference |

| Adagrasib (MRTX849) | KRAS G12C-GDP | SPR | ~4 µM (reversible Ki) | - | [16] |

| KRAS G12C-GDP | Target Engagement | KD = 9.59 nM | - | [17] | |

| Sotorasib (AMG 510) | KRAS G12C-GDP | Biochemical | IC50 = 8.88 nM | - | [17] |

| KRAS G12C-GDP | - | Weak reversible affinity | - | [16] |

Note: Direct comparison of binding affinities can be challenging due to different experimental setups. Covalent inhibitors are characterized by both a reversible binding affinity (Ki) and a rate of covalent inactivation (kinact).

Table 2: Clinical Trial Efficacy Data (NSCLC)

| Drug | Trial | Phase | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |

| Sotorasib | CodeBreaK 100 | I/II | 36% | 10.0 months | 6.3 months | [6][11][12] |

| Adagrasib | KRYSTAL-1 | I/II | 43% | 8.5 months | 6.5 months | [14] |

Experimental Protocols

Characterizing the interaction between KRAS G12C and its inhibitors requires a suite of biophysical and structural biology techniques.

Figure 2: General experimental workflow for characterizing KRAS G12C inhibitors.

X-ray Crystallography

X-ray crystallography provides high-resolution atomic structures of the KRAS G12C-ligand complex, offering detailed insights into the binding mode and key interactions.[18]

-

Protein Preparation: Recombinant human KRAS (typically residues 1-169) with the G12C mutation is expressed and purified. Often, a 'cysteine-light' construct (e.g., C51S/C80L/C118S) is used to prevent non-specific disulfide bond formation, ensuring only the Cys12 is available for covalent modification.[19]

-

Complex Formation: The purified KRAS G12C protein is incubated with a molar excess of the covalent inhibitor to ensure complete modification. The extent of covalent modification is typically verified by mass spectrometry.[19]

-

Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.

-

Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the KRAS-inhibitor complex is built and refined.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is an emerging technique for determining the structures of biological macromolecules in a near-native state. While challenging for small proteins like KRAS (~19 kDa), recent advances using molecular scaffolds have enabled high-resolution structure determination.[20][21]

-

Sample Preparation: The KRAS G12C-inhibitor complex is prepared similarly to crystallography. To overcome the small size, the complex is bound to a larger, rigid molecular scaffold.[20][22]

-

Grid Freezing: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

-

Image Processing and 3D Reconstruction: The individual particle images are picked, aligned, and classified. A high-resolution 3D map of the complex is then reconstructed, allowing for model building. Cryo-EM structures of KRAS G12C bound to inhibitors have revealed conformational differences compared to crystal structures, highlighting the value of this technique.[20][23]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics (association rate, kon; dissociation rate, koff) and affinity (KD) of molecular interactions in real-time.[24][25]

-

Immobilization: One interactant (the ligand, e.g., biotinylated KRAS) is immobilized on a sensor chip surface.

-

Interaction Analysis: The other interactant (the analyte, e.g., the inhibitor) is flowed over the sensor surface at various concentrations. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass.

-

Data Analysis: The resulting sensorgrams (response vs. time) are fitted to kinetic models (e.g., 1:1 binding) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).[26] This method is particularly useful for quantifying the reversible binding component (Ki) of covalent inhibitors.[27]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[28][29]

-

Experimental Setup: A solution of the ligand (e.g., inhibitor) in a syringe is titrated in small aliquots into a sample cell containing the macromolecule (e.g., KRAS G12C). A reference cell contains only buffer.

-

Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated with respect to time.

-

Data Analysis: The resulting binding isotherm (heat per injection vs. molar ratio) is fitted to a binding model to determine the binding affinity (KA = 1/KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[29][30] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding sites, affinity, and protein dynamics.[31][32]

-

Sample Preparation: Requires isotopically labeled protein (e.g., 15N-labeled KRAS G12C).[32]

-

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR can be used to screen fragment libraries and identify binders without requiring labeled protein.[33]

-

Protein-Observed NMR: 1H-15N HSQC experiments are used to monitor changes in the chemical shifts of backbone amide protons and nitrogens upon ligand binding. Significant chemical shift perturbations (CSPs) indicate the location of the binding site on the protein.

-

In-Cell NMR: This advanced technique can be used to monitor the covalent modification of KRAS G12C by an inhibitor in the complex intracellular environment, providing valuable pharmacological insights.[31]

Drug Discovery and Development Workflow

The development of KRAS G12C inhibitors followed a logical progression from fundamental research to clinical application.

Figure 3: Logical workflow for the development of KRAS G12C covalent inhibitors.

Conclusion and Future Perspectives

The successful development of covalent inhibitors targeting KRAS G12C represents a landmark achievement in cancer therapy and has transformed a previously "undruggable" target into a tractable one.[2] The structural and biophysical studies detailed in this guide have been instrumental in understanding the mechanism of action of these drugs and in guiding their optimization.

Despite this success, challenges such as acquired resistance remain.[9] Future research will focus on developing next-generation inhibitors, exploring combination therapies to overcome resistance, and applying the principles learned from KRAS G12C to target other challenging KRAS mutations like G12D and G12V.[8][34] The continued application of advanced structural biology and biophysical techniques will be paramount in these endeavors.

References

- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]

- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]

- 12. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. targetedonc.com [targetedonc.com]

- 15. oncnursingnews.com [oncnursingnews.com]

- 16. biorxiv.org [biorxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modeling receptor flexibility in the structure-based design of KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EMDB-29713: KRAS G12C complex with GDP imaged on a cryo-EM imaging scaffold - Yorodumi [pdbj.org]

- 21. researchgate.net [researchgate.net]

- 22. Structural determination of small proteins by cryo-EM using a coiled coil module strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rcsb.org [rcsb.org]

- 24. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 29. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 30. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 31. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy (2023) | Qingci Zhao | 1 Citations [scispace.com]

- 32. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 33. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]

The KRAS Signaling Pathway: A Technical Guide for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) signaling pathway's central role in pancreatic cancer. Mutated in over 90% of pancreatic ductal adenocarcinomas (PDAC), the most common form of pancreatic cancer, KRAS is a critical driver of tumorigenesis and a key therapeutic target.[1][2][3] This document details the core components of the KRAS pathway, presents quantitative data on mutation frequencies, outlines experimental methodologies for its study, and visualizes the intricate signaling networks.

The Central Role of KRAS in Pancreatic Cancer

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][4] In normal physiology, this cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1][5] However, in pancreatic cancer, specific point mutations in the KRAS gene, primarily at codons 12, 13, and 61, lead to a constitutively active protein that is locked in the GTP-bound state.[6] This unrelenting signaling drives a cascade of downstream effector pathways, promoting uncontrolled cell proliferation, survival, and metabolic reprogramming.[5][7][8]

KRAS mutations are considered an initiating event in the development of pancreatic cancer, often found in early precursor lesions known as pancreatic intraepithelial neoplasias (PanINs).[1][6][9] The progression from these early lesions to invasive adenocarcinoma is often accompanied by the accumulation of additional mutations in tumor suppressor genes such as TP53, CDKN2A, and SMAD4.[1][9][10]

Quantitative Analysis of KRAS Mutations in Pancreatic Cancer

The vast majority of pancreatic cancers are characterized by mutations in the KRAS gene. The frequency and specific type of these mutations are critical for understanding disease biology and for the development of targeted therapies.

| Mutation Type | Frequency in Pancreatic Cancer | Codon(s) | Key Amino Acid Substitutions | References |

| Overall KRAS Mutations | 85-95% | 12, 13, 61 | N/A | [6][7][11] |

| G12 Mutations | >90% of all KRAS mutations | 12 | G12D, G12V, G12R, G12C | [4][12] |

| KRAS G12D | ~35-44% | 12 | Glycine to Aspartic Acid | [4][11][13] |

| KRAS G12V | ~23-36% | 12 | Glycine to Valine | [1][11][12][13] |

| KRAS G12R | ~11-20% | 12 | Glycine to Arginine | [1][11][12][13] |

| KRAS G12C | ~1-3% | 12 | Glycine to Cysteine | [1][4][14] |

| Q61 Mutations | ~5% | 61 | Q61H, Q61R, Q61K, Q61L | [4][7] |

| G13 Mutations | ~7% | 13 | G13D, G13C, G13S, G13R | [7] |

Core Signaling Pathways Downstream of KRAS

Activated KRAS orchestrates a complex network of downstream signaling pathways that are fundamental to the malignant phenotype of pancreatic cancer cells. The most well-characterized of these are the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

RAF-MEK-ERK Pathway

The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation.[1][5][15] Upon activation by GTP-bound KRAS, RAF kinases (A-RAF, B-RAF, and C-RAF) are recruited to the cell membrane, where they become activated and initiate a phosphorylation cascade. Activated RAF phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[5][11] Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes that drive cell cycle progression.[1]

PI3K-AKT-mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)-AKT-mammalian Target of Rapamycin (mTOR) pathway is another major effector of KRAS signaling, playing a crucial role in cell growth, survival, and metabolism.[1][16][17] Activated KRAS can directly bind to and activate the p110α catalytic subunit of PI3K.[18] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a wide range of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.[1][18]

Other Effector Pathways

While the RAF-MEK-ERK and PI3K-AKT-mTOR pathways are the most prominent, activated KRAS also engages other effector pathways that contribute to pancreatic tumorigenesis.

-

RALGDS-RAL Pathway: The Ral Guanine Nucleotide Dissociation Stimulator (RALGDS) family of GEFs links KRAS to the activation of the Ral small GTPases (RalA and RalB). This pathway is implicated in the initiation of pancreatic cancer and in mediating resistance to therapy.[7]

-

TIAM1-RAC Pathway: T-lymphoma invasion and metastasis-inducing protein 1 (TIAM1) is a Rac1-specific GEF. The TIAM1-Rac1 pathway is involved in regulating cell proliferation and invasion in pancreatic cancer.[19] Upregulation of Tiam1 has been observed in pancreatic cancers.[19]

Experimental Protocols for Studying the KRAS Pathway

A variety of experimental techniques are employed to investigate the KRAS signaling pathway in pancreatic cancer, from detecting gene mutations to assessing the activation state of downstream effectors.

Detection of KRAS Mutations

Identifying the specific KRAS mutation in a tumor sample is crucial for both research and clinical decision-making.

-

Sanger Sequencing: This traditional method involves PCR amplification of the relevant KRAS exons (typically exon 2, containing codons 12 and 13, and exon 3, containing codon 61) followed by dideoxy sequencing. It is a reliable method for detecting mutations in a known hotspot region.

-

Pyrosequencing: This "sequencing-by-synthesis" method provides quantitative information about the proportion of mutant alleles in a sample. It is highly sensitive and can detect mutations present in a small fraction of cells.

-

Next-Generation Sequencing (NGS): NGS platforms allow for the simultaneous sequencing of multiple genes or even the entire genome, providing a comprehensive view of the mutational landscape of a tumor. This is particularly useful for identifying co-occurring mutations that may influence the response to KRAS-targeted therapies.[1]

Assessment of KRAS Pathway Activation

Determining the activation status of KRAS and its downstream pathways is essential for understanding the functional consequences of KRAS mutations and for evaluating the efficacy of targeted inhibitors.

-

Immunohistochemistry (IHC): IHC is used to detect the expression and localization of proteins in tissue sections. Antibodies specific for the phosphorylated (active) forms of ERK (p-ERK) and AKT (p-AKT) are commonly used to assess the activation of the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, respectively.

-

Western Blotting: This technique is used to separate proteins by size and detect specific proteins using antibodies. It is a standard method for quantifying the levels of total and phosphorylated proteins in the KRAS signaling cascade in cell lysates.

-

Ras Activation Assays:

-

Pull-down Assays: These assays use the Ras-binding domain (RBD) of an effector protein (e.g., RAF1) fused to an affinity tag (e.g., GST) to specifically "pull down" active, GTP-bound Ras from cell lysates. The amount of pulled-down Ras is then quantified by Western blotting.

-

G-LISA™: This is a 96-well plate-based ELISA assay that provides a rapid and quantitative measurement of active Ras. Cell lysates are added to wells coated with the Ras-GTP-binding protein, and an antibody specific for Ras is used for detection.

-

Therapeutic Targeting of the KRAS Pathway

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the smooth surface of the protein, which lacks obvious binding pockets. However, recent breakthroughs have led to the development of inhibitors that specifically target the KRAS G12C mutant.[1][6] While this is a significant advancement, the KRAS G12C mutation is relatively rare in pancreatic cancer.[12]

Current therapeutic strategies for KRAS-mutant pancreatic cancer can be broadly categorized as follows:

-

Direct KRAS Inhibitors:

-

G12C-specific inhibitors (e.g., Sotorasib, Adagrasib): These covalent inhibitors bind to the cysteine residue of the G12C mutant, locking it in an inactive state.[1][10]

-

Inhibitors of other KRAS mutants (e.g., G12D): Several inhibitors targeting the more prevalent G12D mutation are in preclinical and clinical development (e.g., MRTX1133).[1][13][20]

-

-

Inhibitors of Upstream Regulators:

-

Inhibitors of Downstream Effectors:

-

Combination Therapies: Combining direct KRAS inhibitors with inhibitors of upstream or downstream signaling components, or with immunotherapy, is a promising approach to overcome resistance and improve therapeutic outcomes.[1][6][8]

Conclusion

The KRAS signaling pathway is the central hub of oncogenesis in the vast majority of pancreatic cancers. A deep understanding of its components, regulation, and downstream effects is paramount for the development of effective therapies for this devastating disease. This technical guide provides a foundation for researchers, scientists, and drug development professionals to navigate the complexities of KRAS signaling in pancreatic cancer and to contribute to the ongoing efforts to conquer this therapeutic challenge.

References

- 1. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]

- 2. henryford.com [henryford.com]

- 3. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]

- 4. Unraveling (K)RAS in pancreatic ductal adenocarcinoma | springermedizin.de [springermedizin.de]

- 5. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS mutation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]

- 8. Targeting KRAS in pancreatic cancer: Emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - KRAS: the Achilles’ heel of pancreas cancer biology [jci.org]

- 10. Targeting KRAS in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting KRAS in Pancreatic Cancer [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

- 15. Pay attention to the mechanism and clinical value of RAF/MEK/ERK signaling pathway in the development of pancreatic cancer [fbwk.net]

- 16. mdpi.com [mdpi.com]

- 17. Prospects of targeting PI3K/AKT/mTOR pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Balanced Tiam1-rac1 and RhoA drives proliferation and invasion of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Central Role for RAF→MEK→ERK Signaling in the Genesis of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. doaj.org [doaj.org]

The Role of KRAS Mutations in Tumorigenesis: A Technical Guide for Researchers

Abstract: Mutations in the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene are among the most prevalent oncogenic drivers in human cancer, fundamentally altering cellular signaling to promote malignant transformation. For decades, KRAS was considered "undruggable," posing a significant challenge to targeted cancer therapy. However, recent breakthroughs in understanding the molecular consequences of KRAS mutations and the development of novel inhibitory strategies have ushered in a new era of hope. This technical guide provides an in-depth exploration of the role of KRAS mutations in tumorigenesis, designed for researchers, scientists, and drug development professionals. It covers the core molecular mechanisms, key signaling pathways, prevalence across major cancer types, and the experimental methodologies used to investigate this critical oncogene.

Introduction: KRAS as a Molecular Switch in Cellular Signaling

The KRAS protein is a small GTPase that functions as a critical molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] In normal physiology, this cycle is tightly regulated. Upstream signals, such as those from epidermal growth factor receptor (EGFR), activate guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, turning KRAS "on".[2] The active, GTP-bound KRAS then engages with a multitude of downstream effector proteins to regulate cellular processes including proliferation, survival, and differentiation.[3] The signal is terminated by the intrinsic GTPase activity of KRAS, which hydrolyzes GTP back to GDP, a process accelerated by GTPase-activating proteins (GAPs).[2]

Oncogenic KRAS mutations, most commonly occurring at codons 12, 13, and 61, critically impair this GTPase activity. This functional impairment locks the KRAS protein in a constitutively active, GTP-bound state, leading to persistent and unregulated downstream signaling that drives the hallmarks of cancer.[4][5]

Prevalence and Distribution of KRAS Mutations

KRAS is one of the most frequently mutated oncogenes in human cancers, with a particularly high incidence in pancreatic, colorectal, and lung cancers.[4] The specific type of KRAS mutation often varies by cancer type, which can have implications for disease prognosis and therapeutic response.[6][7]

| Cancer Type | Overall KRAS Mutation Frequency (%) | Most Prevalent Mutations | Reference(s) |

| Pancreatic Ductal Adenocarcinoma | >85% | G12D (~40%), G12V (~32%), G12R (~17%) | [4][8][9] |

| Colorectal Cancer | 40-45% | G12D, G12V, G13D | [1][9] |

| Non-Small Cell Lung Cancer (Adenocarcinoma) | 25-30% | G12C (~40%), G12V (~19%), G12D (~15%) | [4][7] |

Table 1: Frequency of Common KRAS Mutations in Major Cancer Types. This table summarizes the estimated prevalence of KRAS mutations and the distribution of the most common specific amino acid substitutions in three cancers where KRAS is a major driver.

Core Signaling Pathways Downstream of Mutant KRAS

The sustained activation of KRAS leads to the hyperactivation of several key downstream signaling cascades that are central to its oncogenic function.

The RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of KRAS-driven oncogenesis.[10] Upon activation, KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors. This cascade ultimately promotes cell cycle progression, proliferation, and survival while inhibiting apoptosis.[11][12]

The PI3K-AKT-mTOR Pathway

Phosphoinositide 3-kinase (PI3K) is another critical direct effector of KRAS.[13] Activated KRAS binds to the p110 catalytic subunit of PI3K, leading to the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][14] PIP3 recruits and activates AKT (also known as Protein Kinase B) and PDK1. Activated AKT then phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, survival, metabolism, and proliferation.[13][15][16]

The RalGDS-Ral Pathway

The Ral Guanine Nucleotide Dissociation Stimulator (RalGDS) pathway is a less-studied but important effector of KRAS signaling.[17][18] Active KRAS binds to and activates RalGEFs, which in turn activate the small GTPases RalA and RalB. The Ral pathway has been implicated in the regulation of the tumor microenvironment, vesicle trafficking, and cytoskeletal dynamics, contributing to tumor invasion and metastasis.[17][19]

Figure 1: Core Downstream Signaling Pathways of Mutant KRAS. This diagram illustrates the central role of mutant KRAS in activating the RAF-MEK-ERK, PI3K-AKT-mTOR, and RalGDS-Ral pathways, leading to key cancer hallmarks.

KRAS Mutations and the Hallmarks of Cancer

The aberrant signaling driven by mutant KRAS directly contributes to the acquisition of several cancer hallmarks.

-

Sustained Proliferative Signaling: The constitutive activation of the RAF-MEK-ERK pathway provides a continuous signal for cells to proliferate, overriding normal cell cycle checkpoints.[10]

-

Evading Growth Suppressors: Oncogenic KRAS can promote the bypass of senescence, a natural barrier to uncontrolled proliferation, in part by suppressing the induction of tumor suppressor proteins like p16INK4A.[20]

-

Resisting Cell Death (Apoptosis): Both the RAF-MEK-ERK and PI3K-AKT pathways activate downstream anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and inhibit pro-apoptotic factors, making cancer cells resistant to programmed cell death.[5][11]

-

Inducing Angiogenesis: Mutant KRAS can promote the formation of new blood vessels to supply tumors with nutrients and oxygen. This is achieved by upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2 (ANG2).[14][21][22]

-

Activating Invasion and Metastasis: The RalGDS pathway, along with contributions from the other core pathways, reorganizes the cytoskeleton and alters cell adhesion, empowering cancer cells to invade surrounding tissues and metastasize to distant sites.[14][17]

Figure 2: Logical Relationship between KRAS Effectors and Cancer Hallmarks. This diagram shows how the primary downstream effector pathways of mutant KRAS directly contribute to the acquisition of key capabilities that define cancer cells.

Therapeutic Strategies Targeting Mutant KRAS

For many years, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition seem impossible. However, recent advances have led to successful strategies, particularly for the KRAS G12C mutant.

Direct Inhibition of KRAS G12C

The G12C mutation introduces a cysteine residue that is not present in the wild-type protein. This unique feature has been exploited by covalent inhibitors like sotorasib and adagrasib . These drugs bind irreversibly to the mutant cysteine, locking KRAS G12C in an inactive, GDP-bound state and shutting down downstream signaling.

Emerging Inhibitors for Other Mutations

Significant progress is being made in developing inhibitors for other common KRAS mutations. MRTX1133 is a potent and selective non-covalent inhibitor of KRAS G12D that has shown promising preclinical activity, particularly in pancreatic cancer models.[15][23][24]

| Compound | Target Mutant | Cancer Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| Sotorasib | KRAS G12C | NCI-H358 (NSCLC) | Cell Viability | ~6 | [2] |

| Sotorasib | KRAS G12C | MIA PaCa-2 (Pancreatic) | Cell Viability | ~9 | [2] |

| Adagrasib | KRAS G12C | SW1573 (NSCLC) | Cell Viability | Varies | [16][25] |

| Adagrasib | KRAS G12C | H23 (NSCLC) | Cell Viability | Varies | [16][25] |

| MRTX1133 | KRAS G12D | Various G12D lines | Cell Viability | Median ~5 | [23][24] |

| MRTX1133 | KRAS G12D | AGS (Gastric) | p-ERK Inhibition | 2 | [26] |

| MRTX1133 | KRAS G12D | AGS (Gastric) | Cell Viability | 6 | [26] |

Table 2: In Vitro Efficacy of Selected KRAS Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for key KRAS inhibitors in various cancer cell lines, demonstrating their potency and specificity. (Note: Absolute IC50 values can vary between studies and experimental conditions).

Targeting Downstream Effectors

An alternative strategy involves inhibiting the key downstream signaling nodes, such as MEK (with trametinib), ERK, or PI3K. While this approach has shown some success, its efficacy can be limited by feedback mechanisms and pathway crosstalk. Combination therapies that target KRAS directly while also inhibiting a downstream effector or a parallel survival pathway are a promising area of active research.

Experimental Protocols

Investigating the role of KRAS mutations requires a robust set of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Protocol: KRAS Mutation Detection by PCR and Sanger Sequencing

This protocol allows for the identification of specific point mutations in the KRAS gene from genomic DNA isolated from tumor tissue or cell lines.

-

Genomic DNA (gDNA) Isolation: Extract high-quality gDNA from formalin-fixed paraffin-embedded (FFPE) tumor sections or cultured cells using a commercial kit. Quantify DNA concentration and assess purity.

-

PCR Amplification:

-

Design primers flanking the mutation hotspots in KRAS (typically exons 2 and 3, covering codons 12, 13, and 61). Often, primers are designed with M13 tails to facilitate universal sequencing.

-

Set up a PCR reaction containing gDNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

-

Perform PCR with an initial denaturation step (e.g., 94°C for 10 min), followed by 35-40 cycles of denaturation (e.g., 92°C for 1 min), annealing (e.g., 60°C for 45 sec), and extension (e.g., 72°C for 45 sec), and a final extension step (e.g., 72°C for 10 min).[27]

-

-

PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a column-based kit or enzymatic cleanup.

-

Sanger Sequencing:

-

Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (e.g., M13 forward or reverse), and a kit containing fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

Purify the cycle sequencing product to remove unincorporated dyes.

-

Analyze the product on a capillary electrophoresis-based DNA sequencer.

-

-

Data Analysis: Align the resulting sequence chromatogram to the wild-type KRAS reference sequence to identify any base substitutions.

Protocol: Analysis of Downstream Pathway Activation by Western Blot

This method quantifies the activation state of key signaling proteins by detecting their phosphorylation levels.

-

Cell Culture and Treatment: Plate KRAS-mutant and wild-type control cells. If testing an inhibitor, treat cells with the compound or vehicle control for the desired time.

-

Protein Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK (Thr202/Tyr204), anti-phospho-AKT (Ser473)).

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total ERK, anti-total AKT) or a housekeeping protein like β-actin.[28]

Protocol: Cell Proliferation/Viability Assessment by MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7]

-

Compound Treatment: Add various concentrations of the test compound (e.g., a KRAS inhibitor) to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[6]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[6][28]

-

Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.

Figure 3: A Typical Experimental Workflow for Studying KRAS Mutations. This flowchart outlines the key steps from identifying the KRAS mutation in a sample to analyzing its effects on signaling pathways and cellular function.

Conclusion and Future Directions

The landscape of KRAS-driven cancer research has been transformed by the successful development of direct inhibitors. This breakthrough has not only provided new therapeutic options for patients but has also reinvigorated efforts to target other KRAS mutants and understand the complex biology that underpins KRAS dependency. Future research will focus on developing inhibitors for the most common KRAS mutations like G12D and G12V, elucidating mechanisms of primary and acquired resistance to KRAS inhibitors, and designing rational combination therapies that can overcome this resistance to provide durable clinical benefit. The continued integration of advanced molecular and cellular techniques will be paramount in unraveling the remaining mysteries of this critical oncogene and translating these discoveries into more effective cancer treatments.

References

- 1. The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer: Revision of the Literature and Comparison with the Analysis of Cancer Genomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]

- 5. broadpharm.com [broadpharm.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. texaschildrens.org [texaschildrens.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of cell cycle progression and apoptosis by the Ras/Raf/MEK/ERK pathway (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. The RalGEF-Ral Effector Signaling Network: The Road Less Traveled for Anti-Ras Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KRAS: The Critical Driver and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. KRAS-Driven Tumorigenesis and KRAS-Driven Therapy in Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Differential effector engagement by oncogenic KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phospho-ERK and AKT status, but not KRAS mutation status, are associated with outcomes in rectal cancer treated with chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 25. researchgate.net [researchgate.net]

- 26. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]

- 27. assets.fishersci.com [assets.fishersci.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to In Silico Screening for Direct KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central node in cellular signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-aspartic acid substitution at codon 12 (G12D) being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for its natural ligand, GTP.

The successful development of covalent inhibitors for the KRAS G12C mutant has revitalized efforts to target other KRAS variants. However, the G12D mutation lacks the reactive cysteine residue required for this covalent approach, necessitating the discovery of novel, non-covalent inhibitors.[4][5] In silico screening has emerged as a cost-effective and powerful strategy to navigate the vast chemical space and identify promising lead compounds against this challenging target.[1][6][7] This guide provides a technical overview of the computational methodologies and experimental validation protocols integral to the discovery of direct KRAS G12D inhibitors.

The KRAS G12D Signaling Pathway: A Constitutively Active Switch

Under normal physiological conditions, KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance KRAS's intrinsic GTPase activity to return it to the inactive state.[8][9]

The G12D mutation impairs the ability of GAPs to bind and promote GTP hydrolysis. This locks KRAS in a constitutively active, GTP-bound conformation, leading to persistent downstream signaling through key pro-tumorigenic pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[8][9][10] This unrelenting signaling drives uncontrolled cell proliferation, survival, and tumor growth.

References

- 1. mdpi.com [mdpi.com]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Druggability of Different KRAS Mutants: An In-depth Technical Guide

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in intracellular signaling pathways that govern cell growth, differentiation, and survival. Somatic mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, occurring in approximately 25% of all tumors and with high prevalence in some of the most lethal malignancies, including pancreatic, colorectal, and non-small cell lung cancer (NSCLC). For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP/GDP and the absence of well-defined hydrophobic pockets on its surface. However, recent breakthroughs in the development of allele-specific covalent inhibitors targeting the KRAS G12C mutant have revolutionized the field, proving that direct inhibition of this oncoprotein is an achievable and clinically validated therapeutic strategy. This guide provides a comprehensive technical overview of the druggability of various KRAS mutants, focusing on current inhibitor strategies, mechanisms of resistance, and the experimental protocols used to characterize these novel therapeutics.

The Landscape of KRAS Mutations and Inhibitor Strategies

KRAS mutations most frequently occur at codons 12, 13, and 61, with different amino acid substitutions exhibiting distinct biochemical properties and prevalence in various cancer types. The development of inhibitors has evolved from targeting the specific G12C mutation to broader strategies encompassing other common and rare mutations.

Allele-Specific Inhibitors

The pioneering success in drugging KRAS came with the development of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant. These inhibitors, such as sotorasib and adagrasib , bind to the inactive, GDP-bound state of KRAS G12C in a pocket located behind the switch-II region (S-IIP). This covalent modification locks the protein in an inactive conformation, preventing its interaction with downstream effectors.[1]

More recently, non-covalent inhibitors have been developed to target other prevalent mutations. MRTX1133 is a potent and selective non-covalent inhibitor of KRAS G12D , which is the most common KRAS mutation.[2][3][4] It also binds to the switch-II pocket and has demonstrated significant antitumor activity in preclinical models. The development of inhibitors for other mutations, such as KRAS Q61H (e.g., RMC-0708 ) and KRAS G13D , is an active area of research.[5]

Pan-KRAS and Pan-RAS Inhibitors

Recognizing the diversity of KRAS mutations, efforts have shifted towards developing "pan-KRAS" inhibitors that can target multiple KRAS mutants simultaneously. These inhibitors, such as BI-2865 , are designed to bind to a conserved pocket in the KRAS protein, making them effective against a range of mutations including G12C, G12D, G12V, and G13D.[6][7][8][9] A key feature of some pan-KRAS inhibitors is their selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is achieved by exploiting subtle structural differences between these proteins.[10][11][12]

Furthermore, "pan-RAS" inhibitors like RMC-6236 represent an even broader approach, targeting the active, GTP-bound state ("ON-state") of all three RAS isoforms (KRAS, HRAS, and NRAS).[1][13][14][15][16][17][18] This strategy has the potential to overcome resistance mechanisms involving the activation of other RAS isoforms.

Data Presentation: Quantitative Analysis of KRAS Inhibitors

The following tables summarize the preclinical potency and selectivity of various KRAS inhibitors against different mutant forms of the protein.

Table 1: Potency of Allele-Specific KRAS Inhibitors

| Inhibitor | Target Mutant | Assay Type | Cell Line | Potency (IC50/KD) | Reference |

| Sotorasib (AMG510) | KRAS G12C | pERK Inhibition | H358 | ~1-10 nM | [19] |

| Adagrasib (MRTX849) | KRAS G12C | Cell Viability | NCI-H358 | 16 nM | [20] |

| MRTX1133 | KRAS G12D | Cell Viability | AsPc-1, SW1990 | 7-10 nM | [21] |

| MRTX1133 | KRAS G12D | pERK Inhibition | AGS | 2 nM | [3] |

| MRTX1133 | KRAS G12D | HTRF Competition | Recombinant Protein | <2 nM | [2] |

| MRTX1133 | KRAS G12D | SPR Direct Binding | Recombinant Protein | ~0.2 pM | [2] |

| RMC-0708 | KRAS Q61H | pERK Inhibition | Pancreatic Cancer Cells | 0.4 nM (EC50) | [2] |

| RMC-0708 | KRAS Q61H | Cell Viability | Pancreatic Cancer Cells | 0.2 nM (IC50) | [2] |

| PSTA-6201 | KRAS G12V | Cell Viability | Various | 0.3-6.5 nM | [22] |

| C797-1505 | KRAS G12V | Binding Affinity (BLI) | Recombinant Protein | 141 µM (KD) | [23][24] |

Table 2: Potency and Selectivity of Pan-KRAS and Pan-RAS Inhibitors

| Inhibitor | Target(s) | Assay Type | Potency (IC50/KD) | Selectivity | Reference |

| BI-2865 | Pan-KRAS (G12C, G12D, G12V, G13D, WT) | Binding Affinity (ITC) | 10-40 nM (KD) | Selective for KRAS over HRAS/NRAS (IC50 > 5-10 µM) | [6][7][9] |

| BI-2865 | Pan-KRAS (G12C, G12D, G12V) | Cell Viability (Ba/F3) | ~140 nM (mean IC50) | [6][8] | |

| BI-2493 | Pan-KRAS | Cell Viability (Ba/F3) | < 140 nM | [8] | |

| RMC-6236 | Pan-RAS (ON-state) | Clinical Trial (Phase I) | N/A | Broad activity against KRAS G12D, G12V, G12R | [1][13][14][15][16][17][18] |

| ADT-007 | Pan-RAS | Cell Viability (BOTs) | >30% reduction at nM concentrations | Selective for KRAS-mutant over WT |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Points of Inhibition

Caption: KRAS signaling pathway and points of therapeutic intervention.

Experimental Workflow for KRAS Inhibitor Discovery and Validation

Caption: A generalized workflow for the discovery and development of KRAS inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel KRAS inhibitors. Below are outlines for key experimental protocols.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based Nucleotide Exchange Assay

This assay is used to identify compounds that inhibit the exchange of GDP for GTP on the KRAS protein, a key step in its activation.

-

Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS. In the presence of a guanine nucleotide exchange factor (GEF) like SOS1, GDP is released, and the fluorescent GTP binds, bringing a donor fluorophore (e.g., on an anti-KRAS antibody) and an acceptor fluorophore (on the GTP analog) into close proximity, resulting in a FRET signal. Inhibitors of this process will lead to a decrease in the FRET signal.

-

Materials:

-

Recombinant human KRAS protein (specific mutant of interest) pre-loaded with GDP.

-

Recombinant human SOS1 protein (catalytic domain).

-

Fluorescently labeled non-hydrolyzable GTP analog (e.g., GTP-Eu).

-

Terbium-labeled anti-His tag antibody (or other tag-specific antibody).

-

Assay buffer (e.g., HEPES, MgCl2, DTT, BSA).

-

384-well low-volume white plates.

-